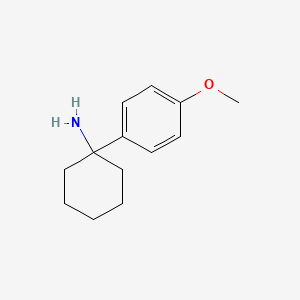

1-(4-Methoxyphenyl)cyclohexan-1-amine

CAS No.: 125802-09-7

Cat. No.: VC8224290

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125802-09-7 |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.3 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)cyclohexan-1-amine |

| Standard InChI | InChI=1S/C13H19NO/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3 |

| Standard InChI Key | CFTBUCKEQRAUOF-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2(CCCCC2)N |

| Canonical SMILES | COC1=CC=C(C=C1)C2(CCCCC2)N |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

1-(4-Methoxyphenyl)cyclohexan-1-amine (IUPAC name: 1-(4-methoxyphenyl)cyclohexanamine) consists of a cyclohexane ring bonded to an amine group and a 4-methoxyphenyl moiety. Key properties include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1340551-52-1 | |

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | Calculated |

| Density | Not reported | — |

| Boiling/Melting Points | Not reported | — |

Structural Features:

-

The cyclohexane ring introduces conformational flexibility, influencing stereochemical outcomes in synthetic applications.

-

The 4-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability in bioactive analogs .

-

The primary amine group serves as a reactive site for further functionalization, such as alkylation or acylation.

Synthesis and Industrial Production

Synthetic Routes

While direct methods for synthesizing 1-(4-Methoxyphenyl)cyclohexan-1-amine are sparsely documented, analogous pathways for structurally related compounds provide insight:

Hydrogenation of Nitriles

A patent describing the synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (a venlafaxine intermediate) involves hydrogenation using Raney nickel and borohydride . Adapting this method:

-

Starting Material: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.

-

Catalytic Hydrogenation: React with H₂ in the presence of Raney nickel at 80–140°C under 0.1–0.5 MPa pressure.

Yield: Comparable processes report yields >85% with purity >98% .

Reductive Amination

An alternative route involves reductive amination of cyclohexanone with 4-methoxyphenylamine:

-

Condensation: React cyclohexanone with 4-methoxyphenylamine in the presence of a reducing agent (e.g., NaBH₄).

-

Purification: Chromatographic separation to obtain the primary amine.

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Cyclohexylamine derivatives generally exhibit stability up to 200°C, though decomposition pathways remain unstudied for this specific compound.

-

Reactivity: The primary amine undergoes typical reactions:

-

Acylation: Forms amides with acyl chlorides.

-

Oxidation: Susceptible to oxidation under strong conditions, yielding nitroso or nitro derivatives.

-

Spectroscopic Data

-

IR Spectroscopy: Expected N–H stretch (~3350 cm⁻¹), C–O–C stretch (~1250 cm⁻¹) from the methoxy group.

-

NMR (¹H):

-

δ 1.2–2.1 (m, cyclohexyl protons),

-

δ 3.8 (s, OCH₃),

-

δ 6.8–7.2 (d, aromatic protons).

-

Pharmaceutical and Industrial Applications

Role as a Pharmaceutical Intermediate

1-(4-Methoxyphenyl)cyclohexan-1-amine shares structural motifs with venlafaxine intermediates, suggesting potential utility in serotonin-norepinephrine reuptake inhibitor (SNRI) synthesis . Key steps include:

-

N-Alkylation: Introducing dimethylamino groups to yield venlafaxine precursors.

-

Salt Formation: Hydrochloride salts enhance bioavailability for therapeutic use.

Industrial Scalability

The hydrogenation method described in offers scalability advantages:

-

Low Waste: Minimal byproducts due to high selectivity.

-

Cost-Effectiveness: Raney nickel catalysts are reusable, reducing production costs.

Biological Activity and Mechanistic Insights

Neurotransmitter Reuptake Inhibition

While direct studies on 1-(4-Methoxyphenyl)cyclohexan-1-amine are lacking, its structural analogs exhibit:

-

Serotonin Reuptake Inhibition: EC₅₀ values in the nanomolar range for venlafaxine derivatives .

-

Norepinephrine Interaction: Secondary amine metabolites enhance noradrenergic activity.

Metabolic Pathways

-

Cytochrome P450 Metabolism: Likely oxidized by CYP2D6 and CYP3A4, given similarities to venlafaxine .

-

Excretion: Renal elimination anticipated for primary amine metabolites.

Future Research Directions

-

Stereoselective Synthesis: Investigating asymmetric hydrogenation to access enantiomerically pure forms.

-

Bioactivity Screening: Evaluating antidepressant, antimicrobial, or anti-inflammatory potential.

-

Process Optimization: Developing continuous-flow systems to enhance synthetic efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume